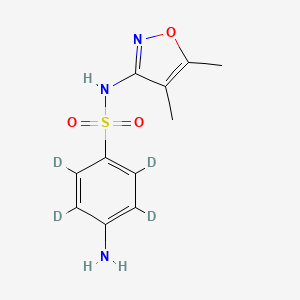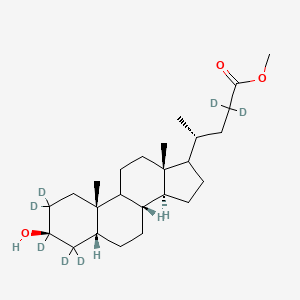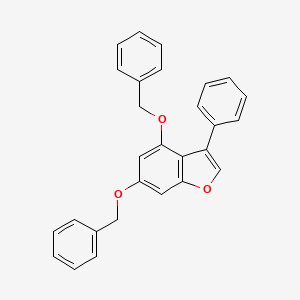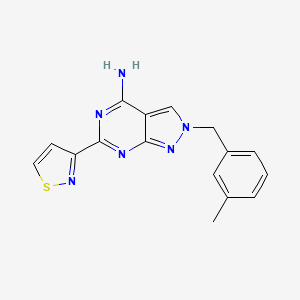
Adenosine receptor antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine receptor antagonist 3 is a compound that selectively inhibits the activity of the adenosine receptor subtype 3. Adenosine receptors are a class of G-protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, immune response, and neurotransmission. The adenosine receptor subtype 3 is particularly involved in inflammatory responses, neuroprotection, and cancer progression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 3 typically involves the construction of a nitrogen-containing aromatic monocyclic or bicyclic system. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often involve the use of halogenated aromatic compounds and nucleophiles such as amines or thiols.
Cyclization reactions: These reactions are used to form the bicyclic structures and often involve the use of catalysts and specific reaction conditions to promote ring closure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated aromatic compounds, amines, thiols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Adenosine receptor antagonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
Adenosine receptor antagonist 3 exerts its effects by selectively binding to and inhibiting the adenosine receptor subtype 3. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets include G-protein-coupled receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) production and other intracellular signaling cascades .
相似化合物的比较
- Adenosine receptor antagonist 1
- Adenosine receptor antagonist 2
- Adenosine receptor antagonist 4
Comparison: Adenosine receptor antagonist 3 is unique in its high selectivity for the adenosine receptor subtype 3, which distinguishes it from other antagonists that may have broader or different receptor selectivity profiles. This selectivity makes it particularly valuable for studying the specific physiological and pathological roles of the adenosine receptor subtype 3 .
属性
分子式 |
C16H14N6S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-[(3-methylphenyl)methyl]-6-(1,2-thiazol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H14N6S/c1-10-3-2-4-11(7-10)8-22-9-12-14(17)18-16(19-15(12)20-22)13-5-6-23-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20) |
InChI 键 |
XCADTDINRZIVIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NC(=NC3=N2)C4=NSC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


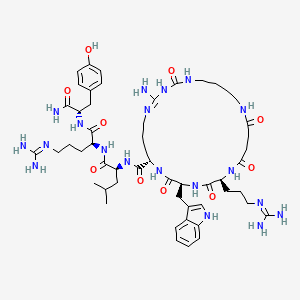
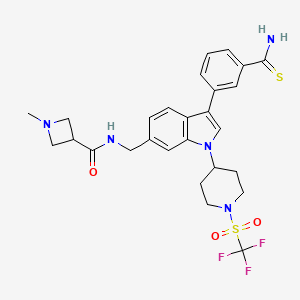
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
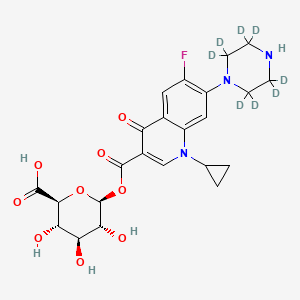

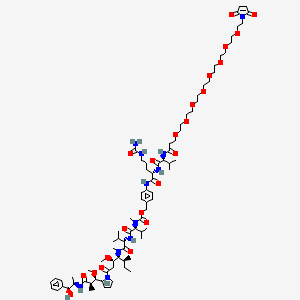
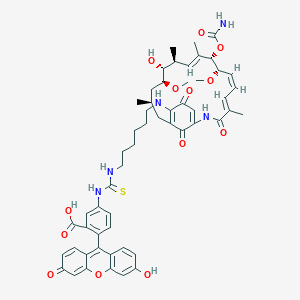
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

